molecular formula C18H17N3O2 B2461486 Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034617-64-4

Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone

Cat. No. B2461486
CAS RN: 2034617-64-4
M. Wt: 307.353
InChI Key: MXULUFHNFXUXOG-UHFFFAOYSA-N
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Description

Indolizin-2-yl(3-(pyridin-4-yloxy)pyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis of Indolizines

Indolizine, which is one of the five isomers of indole, serves as a precursor for widespread indolizidine alkaloids . The synthesis of indolizines has been based on classical methodologies such as Scholtz or Chichibabin reactions . New strategies have been revealed especially within the last ten years, including transition metal-catalyzed reactions and approaches based on oxidative coupling .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Anti-fibrosis Activity

Some of the target compounds displayed better anti-fibrosis activity than Pirfenidone (PFD), Bipy55′DC and 24PDC on HSC-T6 cells .

Antiviral Activity

6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-HIV Activity

A series of novel indolyl and oxochromenyl xanthenone derivatives were reported and performed their molecular docking studies as an anti-HIV-1 .

Synthesis of Novel Derivatives

The synthesis of novel derivatives such as (2-aminopyrimidin-4-yl)(pyridin-4-yl)methanone and others have been reported .

properties

IUPAC Name

indolizin-2-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(14-11-15-3-1-2-9-20(15)12-14)21-10-6-17(13-21)23-16-4-7-19-8-5-16/h1-5,7-9,11-12,17H,6,10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXULUFHNFXUXOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)C3=CN4C=CC=CC4=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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